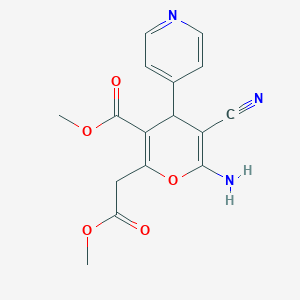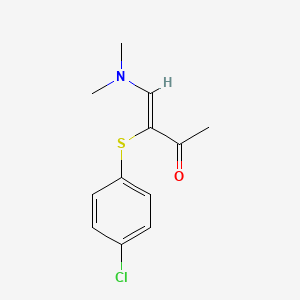
(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one, more commonly known as Z-CPSDMAB, is a synthetic compound that has been used in numerous scientific research applications. It is a synthetic analog of the naturally occurring compound, (Z)-3-(4-chlorophenyl)sulfanyl-4-hydroxybut-3-en-2-one (Z-CPSHOB), and is a member of the sulfonylurea class of compounds. Z-CPSDMAB has been studied extensively for its ability to act as an agonist of the ligand-gated ion channel, the NMDA receptor. It has also been used in numerous laboratory experiments to study the structure and function of the NMDA receptor and other ion channels.
Wissenschaftliche Forschungsanwendungen
GPR14/Urotensin-II Receptor Agonism
One significant application of a compound structurally similar to (Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one is its role as a nonpeptidic agonist of the urotensin-II receptor. The compound 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954) showed potent activity at the human UII receptor, indicating its potential as a pharmacological research tool and a prospective drug lead (Croston et al., 2002).
Nonlinear Optical Properties
Another application is in the field of nonlinear optical materials. A compound with a similar structure demonstrated a switch from saturable absorption to reverse saturable absorption with increasing excitation intensity, indicating its potential in optical device applications, such as optical limiters (Rahulan et al., 2014).
Antimelanoma Potential
The compound 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a derivative with a similar structure, was synthesized as a potential bifunctional antimelanoma agent. It showed significant cytotoxic activity against B16F1 murine melanoma cells, suggesting its use in cancer research (Ruzza et al., 2009).
Chemiluminescence in Dioxetanes
A related research explored sulfanyl-substituted bicyclic dioxetanes, demonstrating that base-induced decomposition of these dioxetanes in certain conditions could emit light, potentially making them useful in chemical analysis and bioimaging applications (Watanabe et al., 2010).
Eigenschaften
IUPAC Name |
(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-9(15)12(8-14(2)3)16-11-6-4-10(13)5-7-11/h4-8H,1-3H3/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGYJFBFGCLHJJI-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CN(C)C)SC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/N(C)C)/SC1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-chlorophenyl)sulfanyl-4-(dimethylamino)but-3-en-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2362875.png)

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-methyl-3-phenylacrylamide](/img/structure/B2362878.png)
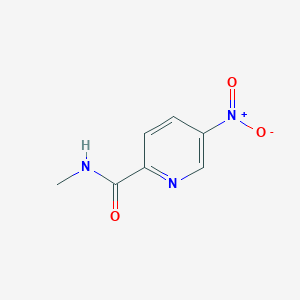

![Pyridin-2-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2362884.png)
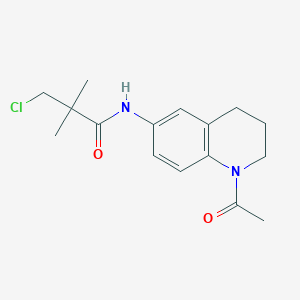


![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2362891.png)
![N-(3-chloro-4-methoxyphenyl)-6-fluoro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2362892.png)
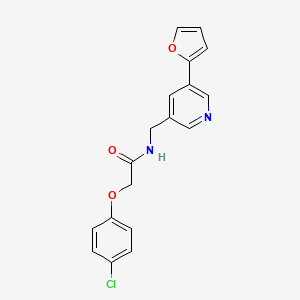
![N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2362895.png)
